![molecular formula C14H27N3O2 B6223230 tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate CAS No. 2763754-79-4](/img/new.no-structure.jpg)
tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate
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Overview
Description
tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a piperidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with formaldehyde and hydrogen cyanide to form 4-cyanomethylpiperidine.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the piperidine intermediate with an appropriate azetidine precursor under basic conditions.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the azetidine-piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the function of enzymes or receptors that interact with piperidine or azetidine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets. The piperidine and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamate group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate
- tert-Butyl N-{1-[(piperidin-4-yl)methyl]oxetan-3-yl}carbamate
- tert-Butyl N-{1-[(piperidin-4-yl)methyl]pyrrolidin-3-yl}carbamate
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine and azetidine rings, which are less common in similar compounds. This unique structure can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
2763754-79-4 |
---|---|
Molecular Formula |
C14H27N3O2 |
Molecular Weight |
269.4 |
Purity |
95 |
Origin of Product |
United States |
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